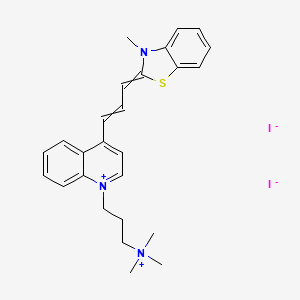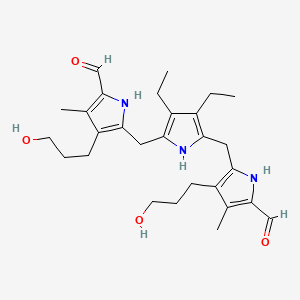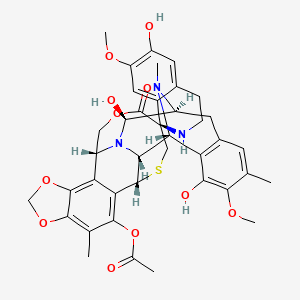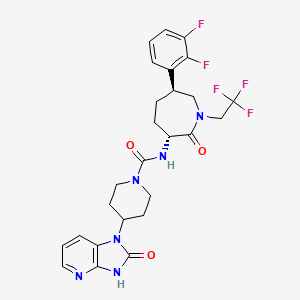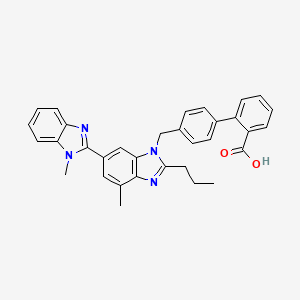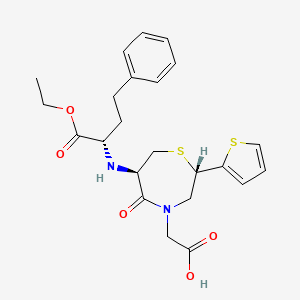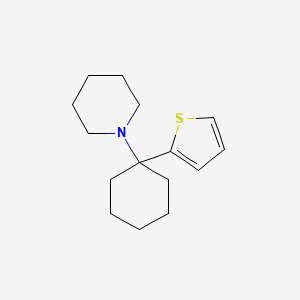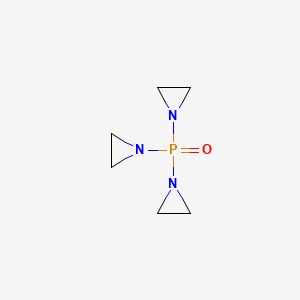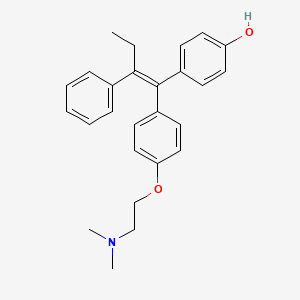
VU 0357121
概要
説明
VU 0357121 は、代謝型グルタミン酸受容体 5 (mGlu5) の正の異種アロステリックモジュレーターとしての役割で知られる化学化合物です。 この化合物は、33ナノモルという有効濃度 (EC50) を持つ高い選択性と効力を有しており、科学研究において大きな注目を集めています 。 This compound は主に、中枢神経系のシナプス伝達と可塑性に不可欠なグルタミン酸受容体の調節を研究するための神経科学研究で使用されます .
準備方法
合成経路と反応条件
VU 0357121 の合成には、コア構造である 4-ブトキシ-N-(2,4-ジフルオロフェニル)ベンズアミドの調製から始まるいくつかのステップが含まれます。 合成経路には通常、以下のステップが含まれます。
ベンズアミドコアの形成: 反応は、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と4-ジメチルアミノピリジン (DMAP) などの触媒の存在下、4-ブトキシ安息香酸と2,4-ジフルオロアニリンをカップリングすることから始まります。
工業生産方法
This compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 HPLC (高速液体クロマトグラフィー) などの技術は、精製と品質管理に使用されます .
化学反応の分析
反応の種類
VU 0357121 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体を形成することができます。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は芳香環にさまざまな官能基を導入することができます .
科学研究への応用
This compound は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
VU 0357121 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the modulation of mGlu5 receptors, which play a crucial role in synaptic transmission and plasticity.
Pharmacology: The compound is employed in drug discovery and development to explore potential therapeutic agents targeting mGlu5 receptors.
Cell Biology: This compound is used to investigate cellular signaling pathways and receptor interactions.
Medical Research:
作用機序
VU 0357121 は、オルソステリックなグルタミン酸結合部位とは異なる、mGlu5 受容体の特定の異種アロステリック部位に結合することにより、その効果を発揮します。 この結合は、受容体のグルタミン酸に対する感受性を高め、受容体活性化と下流シグナル伝達の増加につながります 。 この化合物は、MPEP の異種アロステリック部位には結合しないため、独特の作用機序を示します .
類似の化合物との比較
類似の化合物
MPEP: mGlu5 受容体の負の異種アロステリックモジュレーター。
CPPHA: mGlu5 受容体の別の正の異種アロステリックモジュレーター。
Ciproxifan: mGlu5 受容体に対してある程度の調節効果を持つヒスタミン H3 受容体拮抗薬.
独自性
This compound は、mGlu5 受容体の正の異種アロステリックモジュレーターとして、高い選択性と効力を有しているため、独特です。 受容体活性を阻害する MPEP とは異なり、this compound は受容体活性化を強化します。 さらに、その結合部位は CPPHA の結合部位とは異なるため、異なる作用機序を提供します .
類似化合物との比較
Similar Compounds
MPEP: A negative allosteric modulator of mGlu5 receptors.
CPPHA: Another positive allosteric modulator of mGlu5 receptors.
Ciproxifan: A histamine H3 receptor antagonist with some modulatory effects on mGlu5 receptors.
Uniqueness
VU 0357121 is unique due to its high selectivity and potency as a positive allosteric modulator of mGlu5 receptors. Unlike MPEP, which inhibits receptor activity, this compound enhances receptor activation. Additionally, its binding site is distinct from that of CPPHA, providing a different mechanism of action .
特性
IUPAC Name |
4-butoxy-N-(2,4-difluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYOTLTLQTPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367833 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433967-28-3 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 433967-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


